Riboflavin-13C4,15N2

Description

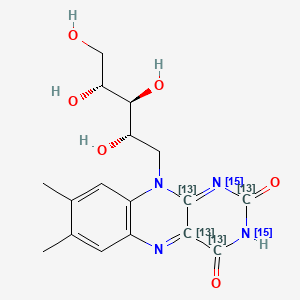

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20N4O6 |

|---|---|

Molecular Weight |

382.32 g/mol |

IUPAC Name |

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i13+1,15+1,16+1,17+1,19+1,20+1 |

InChI Key |

AUNGANRZJHBGPY-HAIGJTSVSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N([13C]3=[15N][13C](=O)[15NH][13C](=O)[13C]3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Riboflavin-13C4,15N2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Riboflavin-13C4,15N2, a stable isotope-labeled internal standard crucial for the accurate quantification of riboflavin (Vitamin B2) in various biological matrices. This document details its chemical properties, applications in quantitative analysis, relevant metabolic pathways, and a general experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Concepts: The Role of this compound in Quantitative Analysis

This compound is a synthetic form of riboflavin where four carbon atoms and two nitrogen atoms in the dioxopyrimidine ring are replaced with their heavier stable isotopes, 13C and 15N, respectively.[1] This isotopic labeling results in a molecule with a higher molecular weight than endogenous riboflavin but with identical chemical and physical properties.[1][2] This characteristic is paramount for its application as an internal standard in isotope dilution mass spectrometry.

When added to a biological sample at a known concentration, this compound co-elutes with the naturally occurring riboflavin during chromatographic separation. By comparing the mass spectrometer's signal intensity of the analyte (riboflavin) to that of the internal standard (this compound), precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.[3]

Chemical Structure and Properties

The chemical structure of this compound is identical to that of riboflavin, with the exception of the isotopic labeling.

Chemical Structure:

Chemical Structure of this compound

The table below summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | ¹³C₄C₁₃H₂₀¹⁵N₂N₂O₆ | |

| Molecular Weight | 382.32 g/mol | |

| CAS Number | 1217461-14-7 | |

| Isotopic Purity (¹³C) | ≥99% | |

| Isotopic Purity (¹⁵N) | ≥98% | |

| Chemical Purity | ≥97% | |

| Appearance | Orange solid | |

| Melting Point | 290 °C (decomposes) | |

| Storage Temperature | -20°C |

Riboflavin Metabolic Pathway

Riboflavin is a precursor to the essential coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). These flavocoenzymes are critical for a multitude of metabolic pathways, including the electron transport chain, fatty acid β-oxidation, and the citric acid cycle. The following diagram illustrates the conversion of riboflavin to its active forms.

Conversion of Riboflavin to FMN and FAD.

Experimental Protocols: Quantification of Riboflavin in Biological Samples

The use of this compound as an internal standard is a cornerstone of accurate and precise measurement of riboflavin levels in biological matrices such as plasma, serum, and urine. The general workflow for such an analysis is depicted below.

General workflow for riboflavin quantification.

Detailed Methodologies

While specific parameters will vary depending on the instrumentation and matrix, a general protocol for the analysis of riboflavin in human plasma using LC-MS/MS with this compound as an internal standard is as follows:

1. Sample Preparation:

-

To 100 µL of plasma, add a known amount of this compound solution (e.g., 75 µL).

-

Induce protein precipitation by adding a precipitating agent such as 125 µL of 0.1 M zinc sulfate or acetonitrile.

-

Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis.

2. Liquid Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column or a C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution is typically employed, often consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile.

-

Flow Rate: A typical flow rate would be in the range of 300-500 µL/min.

3. Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both riboflavin and this compound.

-

Riboflavin: The precursor ion (Q1) is typically m/z 377.1, and a common product ion (Q3) is m/z 243.1.

-

This compound: The precursor ion (Q1) will be m/z 383.1 (due to the isotopic labeling), and a corresponding shifted product ion will be monitored.

-

4. Quantification:

-

A calibration curve is constructed by analyzing a series of standards with known concentrations of riboflavin and a fixed concentration of the internal standard.

-

The ratio of the peak area of the riboflavin MRM transition to the peak area of the this compound MRM transition is plotted against the concentration of riboflavin.

-

The concentration of riboflavin in the unknown samples is then determined from this calibration curve.

This technical guide provides a foundational understanding of this compound and its application in quantitative research. For specific applications, further optimization of the experimental protocol is recommended to suit the particular matrix and instrumentation.

References

- 1. Riboflavin-(dioxopyrimidine-13C4,15N2) = 98atom , = 97 CP 1217461-14-7 [sigmaaldrich.com]

- 2. Vitamin Bâ (riboflavin) (¹³Câ, 99%; ¹âµNâ, 98%) CP 97% - Cambridge Isotope Laboratories, CNLM-8851-0.001 [isotope.com]

- 3. Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Riboflavin-13C4,15N2

An In-depth Technical Guide to Riboflavin-13C4,15N2

For researchers, scientists, and drug development professionals, isotopically labeled compounds are indispensable tools for quantitative analysis. This compound, a stable isotope-labeled version of Vitamin B2, serves as a critical internal standard and tracer in various analytical and metabolic studies. This guide provides a comprehensive overview of its core physical and chemical properties, experimental applications, and its role in metabolic pathways.

Core Physical and Chemical Properties

This compound is synthetically produced to incorporate four Carbon-13 atoms and two Nitrogen-15 atoms into the riboflavin structure. This labeling results in a mass shift of +6 compared to the unlabeled endogenous compound, allowing for precise differentiation and quantification in mass spectrometry-based assays.

Identifiers and Molecular Characteristics

The fundamental identifiers and molecular properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | 7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |

| Synonyms | Vitamin B2-13C4,15N2, Riboflavin-(dioxopyrimidine-13C4,15N2)[1] |

| CAS Number | 1217461-14-7 |

| PubChem CID | 71310809 |

| Molecular Formula | C₁₃¹³C₄H₂₀N₂¹⁵N₂O₆ |

| Molecular Weight | 382.32 g/mol |

| Exact Mass | 382.14577350 Da |

Physicochemical and Handling Data

The physical state, solubility, and stability of a compound are crucial for its effective use in experimental settings.

| Property | Value |

| Appearance | Yellow to orange crystalline powder or chunks. |

| Melting Point | 290 °C (with decomposition). |

| Solubility | Moderately soluble in water, slightly soluble in ethanol, and insoluble in non-polar solvents like chloroform and acetone. |

| Stability | Stable under standard conditions but is sensitive to light, especially in alkaline solutions. |

| Storage | Solid form should be stored at -20°C. Solutions are typically stored at 2-8°C. |

| Incompatibilities | Strong oxidizing agents, reducing agents, and bases. |

| Isotopic Purity | Typically ≥98 atom % for ¹³C and ¹⁵N. |

| Chemical Purity | Generally ≥97% (CP). |

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the accurate quantification of natural riboflavin in biological matrices using the isotope dilution method, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is vital for clinical diagnostics of vitamin B2 deficiency, pharmacokinetic studies, and monitoring food fortification.

General Protocol for Quantification in Human Plasma via LC-MS/MS

-

Sample Preparation : A known concentration of this compound (internal standard) is added to a specific volume of plasma (e.g., 100 µL).

-

Protein Precipitation : Proteins, which can interfere with analysis, are precipitated out of the sample. A common method involves adding a precipitating agent like 0.1 M zinc sulfate.

-

Centrifugation : The sample is centrifuged to pellet the precipitated proteins.

-

Supernatant Extraction : The clear supernatant containing both endogenous riboflavin and the internal standard is carefully collected for analysis.

-

LC-MS/MS Analysis : The extract is injected into an LC-MS/MS system. A UHPLC with a suitable column (e.g., Poroshell 120 SB-Aq) separates riboflavin from other matrix components. The tandem mass spectrometer, often operated in positive-ion mode, detects and quantifies the parent and daughter ions for both the analyte and the internal standard.

-

Data Analysis : The concentration of endogenous riboflavin is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Caption: Workflow for Riboflavin Quantification using an Isotope Dilution LC-MS/MS Method.

Role in Metabolic Pathways

Riboflavin is not biologically active on its own but is the essential precursor to two vital coenzymes: flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are critical participants in a multitude of redox reactions central to energy metabolism, cellular respiration, and antioxidant defense.

One of the crucial roles of FAD is as a cofactor for the enzyme methylenetetrahydrofolate reductase (MTHFR). MTHFR is a key enzyme in the folate and one-carbon metabolism pathways, which are essential for DNA synthesis, repair, and methylation. A deficiency in riboflavin can impair MTHFR activity, disrupting these fundamental cellular processes. Using this compound as a tracer allows researchers to study the kinetics of its conversion to FAD and its subsequent impact on folate metabolism.

Caption: Metabolic activation of Riboflavin and its role as a cofactor for the MTHFR enzyme.

References

Riboflavin-13C4,15N2 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Riboflavin-13C4,15N2, a stable isotope-labeled form of Vitamin B2. It is intended to serve as a core resource for professionals in research and drug development who utilize advanced analytical techniques for quantitative analysis and metabolic studies.

Core Compound Data

This compound is an isotopologue of riboflavin where four carbon atoms and two nitrogen atoms in the isoalloxazine ring have been replaced with their respective heavy isotopes, 13C and 15N. This labeling results in a precise mass shift, making it an ideal internal standard for mass spectrometry-based applications.

| Parameter | Value | Reference |

| CAS Number | 1217461-14-7 | [1] |

| Molecular Weight | 382.32 g/mol | [2] |

| Chemical Formula | ¹³C₄C₁₃H₂₀¹⁵N₂N₂O₆ | [2] |

| Appearance | Not specified, likely a solid | |

| Applications | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; tracer for metabolic studies.[3] |

Applications in Research and Development

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of riboflavin in various biological matrices.[3] Its utility extends to:

-

Clinical Diagnostics: Assessing vitamin B2 deficiency or monitoring supplementation therapy.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of riboflavin from pharmaceuticals or fortified foods.

-

Metabolic Research: Tracing the metabolic fate of riboflavin and its incorporation into flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).

-

Food Science: Quantifying riboflavin content in food products and dietary supplements.

Experimental Protocols

Quantification of Riboflavin in Beagle Dog Plasma by LC-MS/MS

This section outlines a representative protocol for the quantification of riboflavin in plasma using this compound as an internal standard (IS).

1. Materials and Reagents:

-

Riboflavin standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN)

-

Formic acid

-

Ammonium formate

-

Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) (4%) as a surrogate matrix

-

Beagle dog plasma

2. Sample Preparation:

-

To 50 µL of plasma, add 25 µL of the this compound internal standard solution.

-

Vortex-mix the sample with 200 µL of acetonitrile for 30 seconds to precipitate proteins.

-

Centrifuge the mixture at 4,000 x g for 10 minutes.

-

Transfer 50 µL of the supernatant to a clean HPLC vial.

-

Add 100 µL of the mobile phase B (see below) to the vial and vortex for 30 seconds.

-

Inject 10 µL of the prepared sample into the LC-MS/MS system.

3. LC-MS/MS Conditions:

-

LC System: Agilent 1290 UHPLC or equivalent.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for separation.

-

Mobile Phase A: 0.1% (v/v) aqueous formic acid with 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

-

Elution: Gradient elution.

-

Mass Spectrometer: Agilent 6460C tandem mass spectrometer or equivalent, operated in positive-ion mode.

-

Quantification: A calibration curve is generated using a surrogate matrix (4% BSA in PBS) due to the endogenous presence of riboflavin. The curve is constructed by plotting the peak area ratio of riboflavin to the internal standard against the nominal concentrations of the riboflavin standards.

Mandatory Visualizations

References

Decoding the Certificate of Analysis for Riboflavin-13C4,15N2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Riboflavin-13C4,15N2, a stable isotope-labeled internal standard crucial for quantitative analysis in various research and development applications. Understanding the data and methodologies presented in a CoA is paramount for ensuring the accuracy and reliability of experimental results.

Quantitative Data Summary

A Certificate of Analysis for this compound quantifies its key chemical and physical properties. The following tables summarize the typical data presented.

Table 1: Identification and General Properties

| Parameter | Specification |

| Compound Name | This compound |

| Molecular Formula | ¹³C₄C₁₃H₂₀¹⁵N₂N₂O₆ |

| Molecular Weight | Approximately 382.32 g/mol |

| CAS Number | 1217461-14-7 |

| Appearance | Orange-yellow crystalline powder |

| Solubility | Soluble in aqueous solutions, slightly soluble in alcohols |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Typical Specification |

| Chemical Purity | HPLC-UV/DAD | ≥97% |

| Isotopic Enrichment (¹³C) | Mass Spectrometry | ≥99 atom % ¹³C |

| Isotopic Enrichment (¹⁵N) | Mass Spectrometry | ≥98 atom % ¹⁵N |

| Residual Solvents | GC-MS | Meets USP <467> requirements |

| Water Content | Karl Fischer Titration | ≤1.5% |

Experimental Protocols

The values presented in the CoA are determined through rigorous analytical testing. The following sections detail the methodologies for the key experiments.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the this compound and to identify and quantify any impurities.

Instrumentation: A standard HPLC system equipped with a UV-Visible or Diode Array Detector (DAD) is used.

Methodology:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically employed.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The absorbance is monitored at the maximum wavelength for riboflavin, which is around 267 nm or 445 nm.

-

Quantification: The purity is calculated by the area percentage method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

Objective: To confirm the identity of the labeled compound and to determine the percentage of ¹³C and ¹⁵N isotopes incorporated.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography system (LC-MS).

Methodology:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Analysis: The instrument is set to acquire full scan mass spectra over a relevant m/z range to include the unlabeled (M), partially labeled, and fully labeled (M+6 for this compound) species.

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the different isotopologues are used to calculate the isotopic enrichment for both ¹³C and ¹⁵N.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and to ensure the isotopic labels are at the correct positions.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O).

-

¹H NMR: A standard proton NMR spectrum is acquired to confirm the overall structure. The integration of the proton signals should be consistent with the number of protons in the molecule.

-

¹³C NMR: A carbon-13 NMR spectrum is acquired. The signals corresponding to the ¹³C-labeled positions will be significantly enhanced.

-

¹⁵N NMR: If required, a nitrogen-15 NMR spectrum can be acquired to confirm the positions of the ¹⁵N labels.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of this compound.

An In-depth Technical Guide to Isotopic Enrichment and Labeling Pattern of Riboflavin-¹³C₄,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Riboflavin-¹³C₄,¹⁵N₂, a stable isotope-labeled form of Vitamin B2. This document details its isotopic enrichment, labeling pattern, synthesis, and applications in metabolic research, particularly its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic flux analysis.

Isotopic Enrichment and Labeling Pattern

Riboflavin-¹³C₄,¹⁵N₂ is a synthetic version of riboflavin where four carbon atoms and two nitrogen atoms in the pyrimidine ring of the isoalloxazine ring system have been replaced with their stable heavy isotopes, ¹³C and ¹⁵N, respectively.

Table 1: Quantitative Data Summary of Riboflavin-¹³C₄,¹⁵N₂

| Parameter | Value | Source |

| Chemical Formula | ¹³C₄C₁₃H₂₀¹⁵N₂N₂O₆ | [1][2] |

| Molecular Weight | 382.32 g/mol | [1][3][4] |

| Exact Mass | 382.14577350 Da | |

| Isotopic Enrichment | ¹³C: ≥99 atom %; ¹⁵N: ≥98 atom % | |

| Labeling Pattern | Dioxopyrimidine-¹³C₄,¹⁵N₂ | |

| Mass Shift (M+) | +6 |

The precise labeling pattern is crucial for its application. The SMILES string Cc1cc2N=[13C]3--INVALID-LINK--[15NH]--INVALID-LINK--[15N]=[13C]3N(C--INVALID-LINK----INVALID-LINK----INVALID-LINK--CO)c2cc1C explicitly indicates the positions of the isotopic labels within the dioxopyrimidine ring structure.

Synthesis of Riboflavin-¹³C₄,¹⁵N₂

The synthesis of Riboflavin-¹³C₄,¹⁵N₂ involves the preparation of an isotopically labeled pyrimidinedione precursor, which is then condensed with a ribityl side-chain precursor. While specific proprietary synthesis details for commercially available standards are not fully disclosed, a general synthetic strategy can be outlined based on established chemical principles for riboflavin synthesis.

Synthesis of Labeled Precursors

The core of the isotopic labeling lies in the synthesis of a ¹³C and ¹⁵N-enriched barbituric acid or alloxan derivative. This can be achieved by using isotopically labeled starting materials such as [¹³C, ¹⁵N₂]urea and diethyl [¹³C₃]malonate.

A plausible synthetic route involves the condensation of labeled urea with a labeled malonic ester to form labeled barbituric acid. Subsequent oxidation of the labeled barbituric acid can then yield labeled alloxan.

Condensation and Final Assembly

The isotopically labeled pyrimidinedione (such as alloxan) is then condensed with 3,4-dimethyl-N-D-ribitylaniline to form the isoalloxazine ring system of riboflavin.

Experimental Protocols

Determination of Isotopic Enrichment by Mass Spectrometry

Objective: To verify the isotopic enrichment and distribution of isotopologues in Riboflavin-¹³C₄,¹⁵N₂.

Methodology: High-resolution mass spectrometry (HRMS) is employed to analyze the isotopic cluster of the molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of Riboflavin-¹³C₄,¹⁵N₂ in a suitable solvent (e.g., methanol/water with 0.1% formic acid). Also, prepare a solution of unlabeled riboflavin at a similar concentration.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with liquid chromatography (LC) for sample introduction.

-

Data Acquisition: Acquire full-scan mass spectra of both the labeled and unlabeled riboflavin samples in positive ion mode. Ensure the mass resolution is sufficient to resolve the isotopic peaks.

-

Data Analysis:

-

For the unlabeled sample, determine the natural isotopic distribution of the M+1, M+2, etc., peaks.

-

For the Riboflavin-¹³C₄,¹⁵N₂ sample, identify the molecular ion peak and the distribution of its isotopologues (M+0 to M+6).

-

Correct the observed isotopologue distribution for the natural abundance of isotopes in the unlabeled portion of the molecule.

-

Calculate the isotopic enrichment by comparing the corrected experimental distribution to the theoretical distribution for the desired labeling pattern.

-

Table 2: Theoretical vs. Expected Mass Spectral Data

| Species | Unlabeled Riboflavin (m/z) | Riboflavin-¹³C₄,¹⁵N₂ (m/z) |

| [M+H]⁺ | 377.14 | 383.14 |

Note: The observed mass spectrum would show a distribution of peaks around the main isotopologue due to the presence of other isotopes at natural abundance and any incomplete labeling.

Structural Confirmation by NMR Spectroscopy

Objective: To confirm the molecular structure and the specific positions of the ¹³C and ¹⁵N labels.

Methodology: ¹³C and ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol:

-

Sample Preparation: Dissolve a sufficient amount of Riboflavin-¹³C₄,¹⁵N₂ (typically in the milligram range) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer equipped with probes for ¹³C and ¹⁵N detection.

-

Data Acquisition:

-

Acquire a ¹³C NMR spectrum. The signals corresponding to the labeled carbon atoms in the pyrimidine ring will be significantly enhanced.

-

Acquire a ¹⁵N NMR spectrum. The signals for the labeled nitrogen atoms will be observed.

-

Two-dimensional correlation experiments, such as ¹H-¹³C HSQC and ¹H-¹⁵N HMBC, can be performed to definitively assign the labeled positions by observing correlations to neighboring protons.

-

-

Data Analysis: Compare the obtained spectra with the known NMR data for unlabeled riboflavin. The enhanced signals and specific correlations will confirm the labeling pattern.

Applications in Research

Internal Standard for Quantitative Analysis

Riboflavin-¹³C₄,¹⁵N₂ is widely used as an internal standard for the accurate quantification of riboflavin in biological matrices by isotope dilution mass spectrometry. Its identical chemical and physical properties to the endogenous analyte, but distinct mass, allow for correction of matrix effects and variations in sample preparation and instrument response.

Metabolic Tracing and Flux Analysis

While its primary commercial use is as an internal standard, Riboflavin-¹³C₄,¹⁵N₂ can also serve as a tracer to study the metabolic fate of riboflavin and the kinetics of FAD and FMN biosynthesis. By introducing the labeled riboflavin to a biological system (e.g., cell culture or in vivo model), researchers can track the incorporation of the heavy isotopes into FMN and FAD over time using LC-MS. This allows for the measurement of flux through the riboflavin kinase and FAD synthetase enzymatic reactions.

Signaling and Metabolic Pathways

Riboflavin itself is not a signaling molecule, but its derivatives, FMN and FAD, are essential cofactors for a vast number of flavoenzymes that participate in critical metabolic and signaling pathways.

Riboflavin Metabolism and FAD Biosynthesis

The conversion of riboflavin to its active forms, FMN and FAD, is a fundamental metabolic pathway.

References

- 1. (-)-Riboflavin-13C4,15N2 (Vitamin B2-13C4,15N2) 100ug/mL 1 ammonium acetate in 50:50 methanol:water, certified reference material, ampule 1mL, Cerilliant 1217461-14-7 [sigmaaldrich.com]

- 2. リボフラビン-ジオキソピリミジン-13C4,15N2 ≥98 atom %, ≥97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Vitamin Bâ (riboflavin) (¹³Câ, 99%; ¹âµNâ, 98%) CP 97% - Cambridge Isotope Laboratories, CNLM-8851-0.001 [isotope.com]

- 4. Riboflavin-13C4,15N2 | C17H20N4O6 | CID 71310809 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Riboflavin-13C4,15N2 for Researchers

This in-depth guide is intended for researchers, scientists, and professionals in drug development. It details the commercial availability, technical specifications, and applications of the isotopically labeled compound Riboflavin-13C4,15N2. This stable isotope-labeled version of Vitamin B2 is a critical tool in metabolic research, clinical mass spectrometry, and pharmacokinetic studies.

Introduction to this compound

This compound is a heavy-labeled form of Riboflavin (Vitamin B2), where four carbon atoms and two nitrogen atoms in the dioxopyrimidine ring are replaced with their stable isotopes, 13C and 15N, respectively. This labeling results in a mass shift of +6, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) techniques such as LC-MS and GC-MS. Its primary applications include metabolic flux analysis, bioavailability studies, and as a tracer in drug development processes.[1][2]

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound in various formats, including neat (solid) and in solution. The table below summarizes the key quantitative data from prominent commercial sources for easy comparison.

| Supplier | Product Name | CAS Number | Molecular Weight | Purity/Isotopic Enrichment | Format |

| MedchemExpress | This compound | 1217461-14-7 | 382.32 | 96.96% | Solid |

| Sigma-Aldrich (MilliporeSigma) | Riboflavin-(dioxopyrimidine-13C4,15N2) | 1217461-14-7 | 382.32 | ≥97% (CP), ≥98 atom % | Chunks |

| Cambridge Isotope Laboratories, Inc. | Vitamin B₂ (riboflavin) (¹³C₄, 99%; ¹⁵N₂, 98%) | 1217461-14-7 | 382.32 | CP 97% | Solid |

| Fisher Scientific (distributing Cerilliant) | CERILLIANT™ (-)-Riboflavin-13C4,15N2 | 1217461-14-7 | 382.32 | Certified Reference Material | 100 μg/mL Solution |

Experimental Protocols and Applications

The primary utility of this compound lies in its application as an internal standard and in tracer studies to determine bioavailability.

1. Use as an Internal Standard for Quantitative Analysis via LC-MS/MS

This compound is employed as an internal standard to accurately quantify endogenous riboflavin levels in biological matrices like human plasma.

-

Sample Preparation: A known concentration of the this compound internal standard is spiked into the biological sample (e.g., plasma, urine, or tissue homogenate).

-

Extraction: Analytes, including the native riboflavin and the labeled internal standard, are extracted from the matrix. This often involves protein precipitation followed by solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system for separation from other sample components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific mass transitions for both the native riboflavin and the labeled internal standard.

-

Quantification: The ratio of the peak area of the native riboflavin to the peak area of the known concentration of the internal standard is used to calculate the exact concentration of riboflavin in the original sample. This ratio corrects for any sample loss during preparation and for variations in instrument response.

2. Riboflavin Bioavailability Studies

Stable isotope labels are used to trace the absorption and metabolism of riboflavin from different food sources.

-

Study Design: A randomized crossover study design is often employed. Participants consume a food source containing either extrinsically labeled (e.g., 13C) or intrinsically labeled (e.g., 15N) riboflavin.

-

Administration: A physiological dose of the labeled riboflavin is administered orally within a test meal. Concurrently, an intravenous bolus of a differently labeled riboflavin can be administered to determine the volume of distribution in plasma.

-

Sample Collection: Blood and urine samples are collected at timed intervals following administration.

-

Analysis: The concentrations of the different riboflavin isotopes in plasma and urine are measured using LC-MS/MS.

-

Kinetic Modeling: The data is used to model the pharmacokinetics of absorption, distribution, metabolism, and excretion of riboflavin from the specific food source. Urinary monitoring is a common technique to estimate bioavailability.

Visualizations: Workflows and Pathways

Experimental Workflow for LC-MS Quantification

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS experiment.

Workflow for quantitative analysis using a labeled internal standard.

Riboflavin Metabolic Pathway

Riboflavin is the precursor to the essential coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). Isotopic labeling allows for the tracing of riboflavin through this metabolic pathway.

Metabolic conversion of Riboflavin to its active coenzyme forms, FMN and FAD.

References

A Comprehensive Technical Guide to the Safe Handling and Application of Riboflavin-¹³C₄,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and experimental application of Riboflavin-¹³C₄,¹⁵N₂, a stable isotope-labeled compound critical for quantitative analysis in various research and clinical settings. This document synthesizes data from safety data sheets and scientific literature to ensure its safe and effective use in the laboratory.

Section 1: Safety Data and Physical Properties

Stable isotope-labeled compounds like Riboflavin-¹³C₄,¹⁵N₂ are generally considered non-radioactive and safe for use in clinical research, with no significant adverse effects documented at the levels typically administered in biomedical studies.[1][2][3][4][5] However, as with any chemical substance, it is imperative to handle it with care and adhere to the safety precautions outlined in the Safety Data Sheet (SDS).

Hazard Identification and Precautionary Statements

While one source indicates the product is not considered hazardous, others suggest it may cause skin, eye, and respiratory irritation. It may also be harmful if inhaled, ingested, or absorbed through the skin.

Precautionary Statements:

| Code | Description |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233 | Keep container tightly closed. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304 + P340 + P311 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. |

| P405 | Store locked up. |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Riboflavin-¹³C₄,¹⁵N₂.

| Property | Value |

| Molecular Formula | ¹³C₄C₁₃H₂₀¹⁵N₂N₂O₆ |

| Molecular Weight | 382.32 g/mol |

| Appearance | Orange solid/chunks |

| Melting Point | 290 °C (decomposes) |

| Storage Temperature | -20°C |

| Solubility | Very slightly soluble in water, practically insoluble in ethanol. |

Section 2: Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of Riboflavin-¹³C₄,¹⁵N₂ and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling the compound, the following PPE is recommended:

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: A lab coat or other protective clothing.

-

Respiratory Protection: In case of inadequate ventilation or when handling large quantities that may generate dust, use an approved respirator.

Handling and Storage Procedures

-

Handle in a well-ventilated area to minimize dust and vapor concentrations.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a freezer at -20°C.

-

Protect from light and moisture.

The following diagram illustrates a general workflow for the safe handling of Riboflavin-¹³C₄,¹⁵N₂ in a laboratory setting.

Section 3: Emergency Procedures

In the event of an emergency, follow these first-aid measures and response protocols.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Flush eyes with water as a precaution. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Accidental Release: Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal.

The following diagram provides a logical overview of the key sections found in a Safety Data Sheet (SDS), which should be consulted for detailed emergency procedures.

Section 4: Experimental Protocols - Use as an Internal Standard in LC-MS/MS

Riboflavin-¹³C₄,¹⁵N₂ is primarily used as an internal standard for the quantitative analysis of riboflavin in biological matrices, such as human plasma and dried blood spots, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from multiple sources.

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of Riboflavin-¹³C₄,¹⁵N₂ by dissolving the solid compound in a suitable solvent (e.g., DMSO or a mixture of methanol and water) to a concentration of 1 mg/mL. Store this solution at -20°C.

-

Working Solution: Prepare a working internal standard solution by diluting the stock solution with an appropriate solvent (e.g., water or mobile phase) to the desired concentration for spiking into samples.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add a specific volume of the internal standard working solution (e.g., 75 µL).

-

Add a protein precipitating agent, such as trichloroacetic acid or zinc sulfate, to the sample.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Perform chromatographic separation using a suitable HPLC or UHPLC column, such as a C8 or Poroshell 120 SB-Aq column. A typical mobile phase consists of a gradient of aqueous formic acid with ammonium formate and an organic solvent like acetonitrile with formic acid.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive ion mode. Monitor the specific mass-to-charge (m/z) transitions for both native riboflavin and the ¹³C₄,¹⁵N₂-labeled internal standard.

The following diagram outlines the general experimental workflow for the use of Riboflavin-¹³C₄,¹⁵N₂ as an internal standard.

By adhering to the safety guidelines and experimental protocols outlined in this guide, researchers can safely and effectively utilize Riboflavin-¹³C₄,¹⁵N₂ for accurate and reliable quantitative analysis. Always refer to the most current Safety Data Sheet provided by the supplier for the most comprehensive safety information.

References

- 1. Stable isotopes in clinical research: safety reaffirmed. | Semantic Scholar [semanticscholar.org]

- 2. Stable isotopes in clinical research: safety reaffirmed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. metsol.com [metsol.com]

- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of Riboflavin-13C4,15N2 in Modern Metabolomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a dynamic snapshot of cellular activity and physiological status. The precision and accuracy of metabolomic analyses are paramount for generating reliable and reproducible data. The use of stable isotope-labeled internal standards is a cornerstone of quantitative metabolomics, enabling the correction of analytical variability. Among these, Riboflavin-13C4,15N2 has emerged as a critical tool for the accurate quantification of riboflavin and its biologically active derivatives, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). This technical guide delves into the core applications of this compound in metabolomics research, providing detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic pathways and workflows.

Core Concepts: The Significance of Riboflavin and Isotopic Labeling

Riboflavin (Vitamin B2) is a water-soluble vitamin that serves as the precursor for the coenzymes FMN and FAD.[1][2] These flavocoenzymes are essential for a vast array of metabolic reactions, acting as electron carriers in oxidation-reduction (redox) processes crucial for cellular respiration, energy metabolism, and the metabolism of fats, carbohydrates, and proteins.[3][4] Given their central role in cellular bioenergetics, the accurate measurement of riboflavin, FMN, and FAD is critical in many areas of biomedical research.

Stable isotope-labeled compounds, such as this compound, are non-radioactive molecules in which one or more atoms have been replaced with a heavier isotope (e.g., 13C for 12C, 15N for 14N).[5] In mass spectrometry-based metabolomics, these labeled compounds serve as ideal internal standards. Because they are chemically identical to their endogenous counterparts, they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. However, they are distinguishable by their higher mass-to-charge ratio (m/z). This allows for the precise quantification of the analyte of interest by calculating the ratio of the signal intensity of the endogenous compound to that of the known concentration of the spiked internal standard, a technique known as isotope dilution mass spectrometry (IDMS).

Applications of this compound in Metabolomics

The primary applications of this compound in metabolomics research include:

-

Quantitative Analysis of Riboflavin and its Vitamers: It is extensively used as an internal standard for the accurate quantification of riboflavin, FMN, and FAD in various biological matrices, including plasma, urine, and tissue extracts, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Metabolic Flux Analysis (MFA): As a labeled precursor, this compound can be used to trace the metabolic fate of riboflavin and its incorporation into FMN and FAD pools. This allows researchers to study the dynamics of flavin metabolism and the flux through various metabolic pathways under different physiological or pathological conditions.

-

Clinical Diagnostics: Accurate measurement of riboflavin levels is important for diagnosing deficiencies and for monitoring supplementation. The use of a stable isotope-labeled internal standard ensures the high accuracy and precision required for clinical assays.

-

Pharmacokinetic Studies: this compound is employed in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of riboflavin from various formulations or dietary sources.

Experimental Protocols

The following sections provide detailed methodologies for the quantitative analysis of riboflavin and its vitamers using this compound as an internal standard, based on established LC-MS/MS methods.

Sample Preparation: Plasma

This protocol details the extraction of riboflavin from human plasma for LC-MS/MS analysis.

-

Aliquoting and Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of this compound internal standard solution (e.g., 75 µL of a 100 ng/mL solution).

-

Protein Precipitation: Add 125 µL of 0.1 M zinc sulfate solution to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Sample Preparation: Infant Formula and Multivitamin Tablets

This protocol describes the extraction of riboflavin from infant formula and multivitamin tablets.

-

Sample Homogenization: Homogenize the infant formula or crush the multivitamin tablet into a fine powder.

-

Spiking with Internal Standard: Accurately weigh a portion of the homogenized sample and add a known amount of this compound internal standard.

-

Acid Hydrolysis (for infant formula): To release bound riboflavin, perform an acid hydrolysis step by adding a suitable acid (e.g., hydrochloric acid) and heating the sample.

-

Extraction (for multivitamins): For free riboflavin in multivitamin tablets, extract with distilled water for 3 hours at 4°C with gentle agitation.

-

Centrifugation and Filtration: Centrifuge the sample to pellet any insoluble material and filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of riboflavin.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., Poroshell 120 SB-Aq, 100 mm × 2.1 mm, 2.7 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is in the range of 300-500 µL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for both endogenous riboflavin and the this compound internal standard.

-

Riboflavin: m/z 377 → 243

-

This compound: m/z 383 → 249

-

Data Presentation

The use of this compound as an internal standard allows for the generation of highly reliable quantitative data. The following tables summarize typical validation parameters from published methods.

Table 1: Method Validation Parameters for Riboflavin Quantification in Human Plasma using LC-MS/MS and a Stable Isotope-Labeled Internal Standard

| Parameter | Value |

| Linearity Range | 0.5 - 50.0 ng/mL |

| Intra-day Precision (RSD) | < 10% |

| Inter-day Precision (RSD) | < 11% |

| Average Recovery | 90.5 - 99.5% |

Table 2: Method Validation Parameters for Riboflavin Quantification in Beagle Dog Plasma using LC-MS/MS and this compound

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Accuracy | Within ±15% of nominal concentration |

| Inter-day Accuracy | Within ±15% of nominal concentration |

| Intra-day Precision (RSD) | ≤ 15% |

| Inter-day Precision (RSD) | ≤ 15% |

Mandatory Visualizations

Riboflavin Metabolic Pathway

The following diagram illustrates the conversion of dietary riboflavin into its active coenzyme forms, FMN and FAD, and their roles in cellular metabolism.

Caption: The metabolic pathway of riboflavin from dietary uptake to its conversion into the active coenzymes FMN and FAD.

Experimental Workflow for Quantitative Metabolomics

This diagram outlines the typical workflow for a quantitative metabolomics experiment using this compound as an internal standard.

Caption: A generalized workflow for the quantitative analysis of riboflavin in biological samples using a stable isotope-labeled internal standard.

Conclusion

This compound is an indispensable tool in modern metabolomics research, enabling the highly accurate and precise quantification of riboflavin and its vital coenzymes, FMN and FAD. The use of this stable isotope-labeled internal standard in conjunction with LC-MS/MS provides a robust methodology for a wide range of applications, from fundamental metabolic studies to clinical diagnostics and drug development. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists seeking to implement these powerful analytical techniques in their own work. As the field of metabolomics continues to advance, the role of high-quality internal standards like this compound will remain central to ensuring the reliability and impact of metabolomic data.

References

- 1. Metabolic flux analysis in Ashbya gossypii using 13C-labeled yeast extract: industrial riboflavin production under complex nutrient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Stable Isotope Labeling with Riboflavin-13C4,15N2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of stable isotope-labeled Riboflavin-13C4,15N2. This powerful tool offers a window into the intricate dynamics of cellular metabolism, enabling precise quantification and tracing of riboflavin and its vital coenzyme derivatives, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).

Introduction to Stable Isotope Labeling and Riboflavin Metabolism

Stable isotope labeling is a robust technique that employs non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), to trace the metabolic fate of molecules within biological systems. By introducing a labeled compound, researchers can track its incorporation into various biomolecules, providing a dynamic view of metabolic fluxes and pathway activities.

Riboflavin, or Vitamin B2, is a water-soluble vitamin crucial for a myriad of cellular processes.[1] It serves as the precursor for the synthesis of the coenzymes FMN and FAD, which are indispensable for the function of a large family of enzymes known as flavoproteins.[2] These flavoproteins are key players in cellular respiration, fatty acid oxidation, and the metabolism of other B vitamins.[3] The conversion of riboflavin to its active forms is a two-step enzymatic process, first to FMN and subsequently to FAD.[4]

This compound is a stable isotope-labeled version of riboflavin, where four carbon atoms and two nitrogen atoms in the isoalloxazine ring are replaced with their heavier isotopes. This labeling provides a distinct mass shift, allowing for its differentiation from the naturally abundant (unlabeled) riboflavin and its metabolites using mass spectrometry.

Core Applications of this compound

The primary applications of this compound can be broadly categorized into two main areas: its use as an internal standard for precise quantification and as a metabolic tracer to investigate pathway dynamics.

Internal Standard for Quantitative Analysis

The most prevalent application of this compound is as an internal standard in quantitative mass spectrometry-based assays. Due to its chemical identity with the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response. This enables highly accurate and precise quantification of riboflavin, FMN, and FAD in complex biological matrices such as plasma, urine, and tissue extracts.

Table 1: LC-MS/MS Parameters for Quantification of Riboflavin using this compound as an Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Riboflavin | 377.1 | 243.1 |

| This compound | 383.1 | 249.0 |

Data synthesized from publicly available information.

Metabolic Tracer for Flux Analysis and Bioavailability Studies

As a metabolic tracer, this compound allows for the investigation of its absorption, distribution, metabolism, and excretion (ADME) properties. By administering the labeled compound, researchers can track its conversion to ¹³C,¹⁵N-labeled FMN and FAD, providing insights into the kinetics of flavin coenzyme synthesis and turnover. This approach is invaluable for studying the impact of disease states, genetic variations, or drug interventions on riboflavin metabolism.

A key application in this area is the assessment of riboflavin bioavailability from different dietary sources. By using isotopically labeled riboflavin, it is possible to distinguish between the riboflavin absorbed from a specific food source and the body's existing pool of the vitamin.

Table 2: Bioavailability of Riboflavin from Different Food Sources Determined by Stable Isotope Labeling

| Food Source | Method | Bioavailability (%) |

| Milk (¹³C-labeled) | Urinary Monitoring | 67 ± 5.4 |

| Spinach (¹⁵N-labeled) | Urinary Monitoring | 60 ± 8.0 |

| Milk (¹³C-labeled) | Plasma Appearance | 23 ± 5.3 |

| Spinach (¹⁵N-labeled) | Plasma Appearance | 20 ± 2.8 |

Data from a study on healthy women, highlighting the differences in measured bioavailability depending on the analytical approach.

Experimental Protocols

This section outlines detailed methodologies for the two primary uses of this compound.

Protocol for Quantification of Riboflavin in Human Plasma using LC-MS/MS

This protocol describes the use of this compound as an internal standard for the accurate measurement of riboflavin concentrations in plasma samples.

Materials:

-

This compound solution (internal standard)

-

Human plasma samples

-

Acetonitrile

-

Formic acid

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution profile.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

-

Monitor the transition for riboflavin (m/z 377.1 → 243.1).

-

Monitor the transition for this compound (m/z 383.1 → 249.0).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous riboflavin and the internal standard.

-

Calculate the peak area ratio (Riboflavin / this compound).

-

Determine the concentration of riboflavin in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of unlabeled riboflavin and a constant concentration of the internal standard.

-

Protocol for In Vivo Tracing of Riboflavin Metabolism

This protocol provides a framework for an in vivo study to trace the conversion of this compound to its coenzyme forms, FMN and FAD.

Materials:

-

This compound (sterile, for administration)

-

Experimental animals (e.g., mice or rats)

-

Blood collection supplies

-

Tissue harvesting tools

-

LC-MS/MS system

Procedure:

-

Animal Dosing:

-

Administer a known dose of this compound to the animals. The route of administration (e.g., oral gavage, intravenous injection) will depend on the study objectives.

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours).

-

At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, heart).

-

-

Sample Processing:

-

Process blood to obtain plasma.

-

Homogenize tissue samples in an appropriate buffer.

-

Perform protein precipitation and metabolite extraction as described in Protocol 3.1.

-

-

LC-MS/MS Analysis:

-

Analyze the processed plasma and tissue extracts by LC-MS/MS.

-

In addition to the transitions for riboflavin and its labeled form, monitor the transitions for unlabeled and labeled FMN and FAD.

-

FMN: m/z 457.1 → 359.1

-

¹³C₄,¹⁵N₂-FMN: m/z 463.1 → 365.1

-

FAD: m/z 786.2 → 348.1

-

¹³C₄,¹⁵N₂-FAD: m/z 792.2 → 354.1

-

-

-

Data Analysis:

-

Quantify the concentrations of unlabeled and labeled riboflavin, FMN, and FAD at each time point.

-

Calculate the isotopic enrichment for each metabolite (percentage of the labeled form relative to the total pool).

-

Model the kinetic data to determine the rates of synthesis and turnover of FMN and FAD.

-

Visualizing Metabolic Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in this compound labeling studies.

Caption: Metabolic pathway of this compound conversion to labeled FMN and FAD.

Caption: General experimental workflow for an in vivo tracer study.

Drug Development Applications

In the pharmaceutical industry, this compound serves as a valuable tool in several stages of drug development.

-

Target Engagement and Pharmacodynamics: For drugs that target flavin-dependent enzymes, tracing the flux of labeled riboflavin can provide insights into the drug's mechanism of action and its impact on specific metabolic pathways.

-

Toxicity Studies: Alterations in riboflavin metabolism can be an indicator of cellular stress or toxicity. Monitoring the levels of labeled and unlabeled flavins can serve as a sensitive biomarker in preclinical safety assessments.

-

Companion Diagnostics: In personalized medicine, identifying patients with altered riboflavin metabolism may be crucial for predicting their response to certain therapies. Assays using this compound can be developed as companion diagnostics.

Conclusion

Stable isotope labeling with this compound is a powerful and versatile technique for researchers, scientists, and drug development professionals. Its primary role as an internal standard ensures the highest level of accuracy in quantitative studies of riboflavin and its coenzymes. Furthermore, its application as a metabolic tracer opens up exciting possibilities for elucidating the complex dynamics of flavin metabolism in health and disease, and for advancing the development of novel therapeutics. As analytical technologies continue to improve, the scope of applications for this compound is expected to expand, further solidifying its importance in the field of metabolic research.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Riboflavin in Human Plasma using Riboflavin-¹³C₄,¹⁵N₂ as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Riboflavin (Vitamin B2) is a crucial water-soluble vitamin that serves as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These coenzymes are vital for a variety of metabolic pathways, including energy metabolism, cellular respiration, and the metabolism of fats, carbohydrates, and proteins.[1][2][3] Accurate quantification of riboflavin in biological matrices is essential for nutritional assessment, clinical diagnosis of deficiencies, and pharmacokinetic studies.[1][2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the determination of riboflavin. The use of a stable isotope-labeled internal standard, such as Riboflavin-¹³C₄,¹⁵N₂, is critical for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of riboflavin in human plasma using Riboflavin-¹³C₄,¹⁵N₂ as an internal standard with LC-MS/MS.

Principle

The method utilizes an isotope dilution technique where a known amount of Riboflavin-¹³C₄,¹⁵N₂ is added to the plasma sample at the beginning of the sample preparation process. This stable isotope-labeled internal standard (IS) is chemically identical to the analyte (riboflavin) but has a different mass due to the incorporation of four ¹³C atoms and two ¹⁵N atoms. The analyte and the IS co-elute chromatographically but are distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer. By comparing the peak area ratio of the analyte to the IS, precise and accurate quantification can be achieved, as the IS compensates for any analyte loss during sample processing and any variations in ionization efficiency.

Experimental Protocols

Materials and Reagents

-

Riboflavin (Analyte)

-

Riboflavin-¹³C₄,¹⁵N₂ (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Zinc sulfate (0.1 M) or Trichloroacetic acid

-

Ultrapure water

-

Human plasma (K₂EDTA)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of riboflavin and Riboflavin-¹³C₄,¹⁵N₂ in a suitable solvent (e.g., 50:50 methanol:water with 1% ammonium acetate). Store at -20°C and protect from light.

-

Working Standard Solutions: Prepare serial dilutions of the riboflavin stock solution in a surrogate matrix (e.g., 4% bovine serum albumin in phosphate-buffered saline or riboflavin-depleted urine) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of Riboflavin-¹³C₄,¹⁵N₂ at an appropriate concentration (e.g., 100 ng/mL) in the same diluent as the calibration standards.

Sample Preparation (Protein Precipitation)

This protocol is based on methods described for human plasma analysis.

-

Pipette 100 µL of human plasma, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 75 µL of the Riboflavin-¹³C₄,¹⁵N₂ internal standard working solution to each tube (except for blank matrix samples).

-

Vortex mix for 10 seconds.

-

Add 125 µL of 0.1 M zinc sulfate solution to precipitate proteins. Alternatively, 200 µL of acetonitrile can be used.

-

Vortex mix vigorously for 30 seconds.

-

Centrifuge at a high speed (e.g., 4,000 x g or higher) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

| Parameter | Condition |

| LC System | Agilent 1290 UHPLC or equivalent |

| Column | Poroshell 120 SB-Aq (100 mm × 2.1 mm, 2.7 µm) or equivalent C18 column |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 350 µL/min |

| Injection Volume | 10 µL |

| Gradient Elution | A linear gradient tailored to separate riboflavin from matrix components, typically over a short run time of 2.5-5 minutes. |

| Mass Spectrometer | Agilent 6460C Triple Quadrupole or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Riboflavin and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Riboflavin | 377.1 | 243.1 |

| Riboflavin-¹³C₄,¹⁵N₂ | 383.1 | 243.1 |

Note: The precursor ion for Riboflavin-¹³C₄,¹⁵N₂ is +6 Da higher than that of riboflavin. The product ion can be the same as they share a common fragment.

Data Presentation and Performance Characteristics

The use of Riboflavin-¹³C₄,¹⁵N₂ as an internal standard allows for robust and reliable quantification across a range of concentrations.

Method Validation Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for riboflavin quantification using a stable isotope-labeled internal standard.

Table 2: Summary of Quantitative Data from Validated Methods

| Parameter | Result | Reference |

| Linearity Range | 0.5 to 50.0 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 0.2 - 0.5 ng/mL | |

| Intra-day Precision (RSD) | < 10% | |

| Inter-day Precision (RSD) | < 11% | |

| Accuracy (Recovery) | 90.5% - 99.5% | |

| Run Time | 2.5 - 5 minutes |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of riboflavin in human plasma using LC-MS/MS with Riboflavin-¹³C₄,¹⁵N₂ as an internal standard. The isotope dilution method offers excellent sensitivity, specificity, and accuracy, making it a reliable approach for clinical and research applications. The provided experimental details and performance characteristics serve as a valuable resource for scientists and researchers in the field of drug development and nutritional analysis.

References

Application Notes and Protocols for Riboflavin-13C4,15N2 in Quantitative Flavoproteome Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in quantitative proteomics, enabling the accurate determination of protein abundance and turnover. While methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) are widely used for global proteome analysis, the study of specific protein sub-proteomes often requires more targeted approaches. This document details the application of Riboflavin-13C4,15N2, a heavy isotope-labeled form of Vitamin B2, for the quantitative analysis of the flavoproteome.

Riboflavin is the precursor to the essential enzyme cofactors Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). These flavin cofactors are integral to the function of a wide array of oxidoreductases known as flavoproteins, which play critical roles in cellular metabolism, signaling, and redox homeostasis. By introducing this compound into cell culture, the heavy isotopes are metabolically incorporated into the FMN and FAD cofactors, which then associate with their cognate apo-flavoproteins. This enables the differentiation and relative quantification of "heavy" (newly synthesized or cofactor-exchanged) and "light" (pre-existing) flavoprotein populations by mass spectrometry. This technique is a powerful method for studying the dynamics of flavoprotein expression, stability, and cofactor incorporation in response to various stimuli, such as drug treatment or changes in cellular metabolic state.

Principle of the Method

The quantitative flavoproteome analysis using this compound is analogous in principle to other metabolic labeling techniques. Two populations of cells are cultured in media that are identical except for the isotopic composition of riboflavin. One population is cultured with standard, "light" riboflavin, while the other is cultured with "heavy" this compound.

Following a sufficient labeling period to allow for the incorporation of the heavy flavin cofactors, the cell populations can be subjected to different experimental conditions (e.g., control vs. drug treatment). The cell lysates are then combined, and the proteins are digested into peptides. The resulting peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Since the heavy and light flavoproteins are chemically identical, they co-elute during chromatography. However, the mass spectrometer can distinguish between the peptides from the "heavy" and "light" flavoproteins due to the mass shift imparted by the 13C and 15N isotopes in the riboflavin-derived FAD or FMN cofactors that may remain associated with the peptides or by analyzing the intact flavoproteins. The ratio of the intensities of the heavy and light forms of a given flavoprotein's peptides or the intact protein provides a precise measure of its relative abundance between the two experimental conditions.

Signaling Pathway and Experimental Workflow

The metabolic pathway for the incorporation of this compound into flavoproteins and the general experimental workflow are depicted below.

Riboflavin Metabolism and Incorporation into Flavoproteins

Application Notes and Protocols: Riboflavin-13C4,15N2 in Food Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Riboflavin-13C4,15N2 as an internal standard for the accurate quantification of riboflavin (Vitamin B2) in various food matrices and in bioavailability studies. The isotope dilution method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highlighted as the gold standard for its high sensitivity and specificity.

Introduction

Riboflavin is a water-soluble B vitamin essential for a wide range of metabolic processes in the body. Accurate measurement of riboflavin content in food is crucial for nutritional labeling, quality control of fortified products, and for conducting human and animal nutrition studies. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantification as it corrects for variations in sample preparation and matrix effects during LC-MS/MS analysis, ensuring high accuracy and precision.[1][2]

This compound is an ideal internal standard as it shares identical chemical and physical properties with the native riboflavin, but is mass-shifted due to the incorporation of four 13C and two 15N atoms. This allows for its distinct detection by the mass spectrometer while co-eluting with the analyte of interest.

Data Presentation

The following tables summarize quantitative data from studies utilizing stable isotope-labeled riboflavin for analysis in food and bioavailability studies.

Table 1: Riboflavin Content in Selected Food Matrices Determined by LC-MS/MS with Isotope Dilution

| Food Matrix | Riboflavin Content (ng/g) | Reference |

| Vegetable Soup | 423 ± 39 | [3] |

| Infant Formula | Varies by formulation | [4] |

| Multivitamin Tablets | Varies by formulation | [4] |

| Nutritional Yeast | Not specified | |

| Milk and Soy-based Infant Formulas | Varies by product | |

| Beer | Varies by brand | |

| Fruit Juices | Varies by brand | |

| Honey | Varies by floral source | |

| Eggs | Varies | |

| Dairy Products (Milk, Yogurt, Cheese) | Varies |

Table 2: Bioavailability of Riboflavin from Different Food Sources Determined by Stable Isotope Studies

| Food Source | Method | Bioavailability (%) | P-value |

| Spinach Meal | Urinary Monitoring | 60 ± 8.0 | 0.549 |

| Milk Meal | Urinary Monitoring | 67 ± 5.4 | 0.549 |

| Spinach Meal | Plasma Appearance | 20 ± 2.8 | 0.670 |

| Milk Meal | Plasma Appearance | 23 ± 5.3 | 0.670 |

| Data from a randomized crossover study with extrinsically labeled (13C) milk and intrinsically labeled (15N) spinach as sources of riboflavin. |

Experimental Protocols

The following are detailed protocols for the analysis of riboflavin in food matrices and for conducting bioavailability studies using this compound.

Protocol 1: Quantification of Riboflavin in Food Matrices using LC-MS/MS and this compound

This protocol provides a general procedure for the extraction and quantification of riboflavin in a variety of food matrices.

1. Materials and Reagents

-

Riboflavin standard

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (LC-MS grade)

-

Enzymes for hydrolysis (e.g., Taka-diastase, acid phosphatase) - Matrix Dependent

-

Hydrochloric acid (HCl) - Matrix Dependent

-

Trichloroacetic acid (TCA) or Zinc Sulfate - For liquid samples

2. Sample Preparation The choice of sample preparation method depends on the food matrix.

-

For Solid Food Matrices (e.g., cereals, vegetables, meats):

-

Homogenize the food sample to a fine powder or paste.

-

Weigh a representative portion of the homogenized sample (e.g., 1-5 g).

-

Add a known amount of this compound internal standard solution.

-

Acid Hydrolysis (for total riboflavin): Add 0.1 M HCl and autoclave at 121°C for 30 minutes to release protein-bound flavins. Cool the sample.

-

Enzymatic Hydrolysis (for conversion of FAD and FMN to riboflavin): Adjust the pH of the sample to 4.5 and add a suitable enzyme mixture (e.g., Taka-diastase). Incubate at 37°C for 12-16 hours.

-

Centrifuge the sample to pellet solids.

-

Collect the supernatant and filter through a 0.22 µm filter before LC-MS/MS analysis.

-

-

For Liquid Food Matrices (e.g., milk, juice, beverages):

-

Pipette a known volume of the liquid sample (e.g., 1-10 mL).

-

Add a known amount of this compound internal standard solution.

-

Protein Precipitation: Add a precipitating agent like trichloroacetic acid (TCA) or a solution of zinc sulfate in methanol.

-

Vortex and centrifuge to pellet precipitated proteins.

-

Collect the supernatant and filter through a 0.22 µm filter before LC-MS/MS analysis.

-

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient program should be optimized to achieve good separation of riboflavin from other matrix components.

-

Mass Spectrometry (MS) System: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Riboflavin: Monitor the transition of the precursor ion m/z 377.2 to a specific product ion (e.g., m/z 243.2).

-

This compound: Monitor the transition of the precursor ion m/z 381.2 to a specific product ion (e.g., m/z 247.2).

-

4. Data Analysis

-

Construct a calibration curve using standards of known riboflavin concentrations, each containing a constant amount of the this compound internal standard.

-

Plot the ratio of the peak area of the riboflavin to the peak area of the internal standard against the concentration of riboflavin.

-

Quantify the amount of riboflavin in the samples by interpolating the peak area ratios from the calibration curve.

Protocol 2: Human Riboflavin Bioavailability Study using Stable Isotopes

This protocol is based on the study design by Dainty et al. (2007).

1. Study Design

-

A randomized, crossover design is recommended to minimize inter-individual variability.

-

Participants receive a test meal containing a known amount of labeled riboflavin (e.g., 13C-labeled riboflavin incorporated into milk).

-

On a separate occasion, participants receive a different test meal with another labeled form of riboflavin (e.g., 15N-labeled riboflavin in spinach).